molecular formula C8H12N5OP B12622156 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine CAS No. 919512-63-3

9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine

Katalognummer: B12622156
CAS-Nummer: 919512-63-3
Molekulargewicht: 225.19 g/mol
InChI-Schlüssel: VABNRAWCMPBFPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine is a chemical compound with the molecular formula C8H12N5OP and a molecular weight of 225.188 g/mol This compound is known for its unique structure, which includes a purine base linked to a phosphanylmethoxyethyl group

Vorbereitungsmethoden

The synthesis of 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine typically involves the reaction of a purine derivative with a phosphanylmethoxyethyl reagent under specific conditions. One common synthetic route includes the use of 2-(6-amino-9H-purin-9-yl)ethanol as a starting material, which is then reacted with a phosphanylmethoxy reagent in the presence of a suitable catalyst . The reaction conditions often require controlled temperature and pH to ensure the desired product yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high product purity.

Analyse Chemischer Reaktionen

9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding phosphonate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phosphine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine has a wide range of scientific research applications:

    Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules

    Biology: It is studied for its potential role in biochemical pathways and interactions with biological macromolecules. Researchers investigate its binding affinity to enzymes and nucleic acids.

    Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer properties. Studies focus on its ability to inhibit specific enzymes or interfere with viral replication.

    Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in drug development.

Wirkmechanismus

The mechanism of action of 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The phosphanylmethoxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the purine base can intercalate with nucleic acids, disrupting their normal function and replication processes. These interactions result in the compound’s biological effects, such as antiviral or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine can be compared with other similar compounds, such as:

    9-(2-Hydroxyethyl)adenine: This compound has a similar purine base but lacks the phosphanylmethoxy group. It is used in biochemical studies and as a precursor in nucleotide synthesis.

    9-(2-Phosphonomethoxyethyl)adenine: This compound contains a phosphonomethoxy group instead of a phosphanylmethoxy group. It is known for its antiviral properties and is used in the treatment of viral infections.

    6-(Phosphanylmethoxy)purine: This compound has a similar phosphanylmethoxy group but differs in the position of the substituent on the purine ring. It is studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structure, which combines the phosphanylmethoxy group with the purine base, resulting in distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

919512-63-3

Molekularformel

C8H12N5OP

Molekulargewicht

225.19 g/mol

IUPAC-Name

9-[2-(phosphanylmethoxy)ethyl]purin-6-amine

InChI

InChI=1S/C8H12N5OP/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-14-5-15/h3-4H,1-2,5,15H2,(H2,9,10,11)

InChI-Schlüssel

VABNRAWCMPBFPS-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.